2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride
Description
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2.ClH/c1-2-6-11-10(5-1)14-12(16-11)15-8-9-4-3-7-13-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFUMHVTXSDKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride is a synthetic compound that integrates the structural features of benzo[d]thiazole with a pyrrolidine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15ClN2S, indicating the presence of a thioether linkage between the pyrrolidine and benzo[d]thiazole components. The compound's structural characteristics are crucial for its biological activity.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of benzo[d]thiazole derivatives. For instance, compounds similar to 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole have demonstrated significant antibacterial and antifungal activities. A review highlighted that derivatives with specific substitutions exhibited maximum inhibitory effects against various pathogens, including Candida albicans and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Structure | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Mercaptobenzothiazole derivatives | Candida albicans | 15.6 μg/mL |
| 2-Alkylthio-6-aminobenzothiazoles | Staphylococcus aureus | 20 μg/mL |
| Pyrrolidine derivatives | Various Gram-positive | Variable (specific data not provided) |
Anticancer Activity
Research has indicated that compounds containing the benzo[d]thiazole scaffold exhibit promising anticancer properties. For example, a study on thiazole-integrated pyrrolidin derivatives showed significant cytotoxic effects against human cancer cell lines, with some compounds displaying IC50 values lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions of the thiazole ring enhanced anticancer activity.
Case Study: Anticancer Efficacy
In a study evaluating various thiazole derivatives, one compound exhibited an IC50 value of less than 10 μM against A549 lung adenocarcinoma cells, indicating potent anticancer activity. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thioether group may inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, leading to altered metabolic processes .
- Cell Signaling Modulation : The compound may interact with cellular receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activities. Studies have shown that compounds similar to 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showcasing promising results in terms of minimum inhibitory concentration (MIC) values .
Anticancer Activity
Thiazole-containing compounds are increasingly recognized for their anticancer properties. In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve the modulation of cell cycle progression and apoptosis-related pathways .
Anticonvulsant Effects
Recent investigations into the anticonvulsant properties of thiazole derivatives suggest that this compound could be effective in controlling seizures. Animal model studies have reported significant protective effects against seizures induced by pentylenetetrazol (PTZ), indicating its potential as a therapeutic agent for epilepsy .
Case Studies
- Antimicrobial Evaluation : A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated various thiazole derivatives for their antibacterial activity. The results indicated that certain derivatives had MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
- Anticancer Research : In a comparative study on the anticancer effects of thiazole derivatives, it was found that specific structural modifications enhanced cytotoxicity against multiple cancer cell lines. The presence of electron-withdrawing groups was correlated with increased activity, underscoring the significance of structural design in drug development .
- Anticonvulsant Activity Assessment : In a study assessing the anticonvulsant properties of various thiazole analogs, this compound exhibited a significant protective index in seizure models, suggesting its viability as a candidate for further pharmacological development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Heterocyclic Amine Substitutions
- Target Compound : Pyrrolidine (5-membered ring) provides moderate basicity and compact geometry, favoring interactions with hydrophobic pockets in targets like G protein-coupled receptors (GPCRs).
- 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole (CAS: 1211568-41-0) : The six-membered piperidine ring increases lipophilicity and may alter binding kinetics due to extended conformational flexibility .
Thioether vs. Alkyl Chain Linkages
- Compound 8 () : Features a butyl spacer between benzothiazole and a 4-chlorophenylpiperazine group. The extended alkyl chain may improve binding to serotonin receptors (e.g., 5HT1A) by accommodating bulkier hydrophobic residues .
- S3 () : A fused phthalazine-thiazole system increases planarity, which could enhance DNA intercalation but reduce solubility compared to the target compound’s thioether-pyrrolidine motif .
Physicochemical Properties
Notes:
- Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability.
- Pyrrolidine’s smaller ring size may confer faster metabolic clearance compared to piperidine derivatives .
Enzyme Induction and Receptor Binding
- Target Compound: Not directly studied, but structural analogs like 2-(4'-cyanophenyl)-benzothiazole () demonstrate that electron-withdrawing substituents (e.g., CN) enhance benzpyrene hydroxylase induction. Pyrrolidine’s electron-donating nature may reduce such activity but improve GPCR modulation .
- Compound 8 () : Binds to 5HT1A and serotonin transporters (SERT), with the 4-chlorophenylpiperazine moiety critical for affinity. The target’s pyrrolidine-thioether group may favor different receptor subtypes .
- Cimetidine Analogs (): Imidazole-containing derivatives inhibit cytochrome P-450 via heme iron coordination.
Analgesic and Anti-inflammatory Potential
- Thiazole-Triazole Hybrids () : Derivatives like S9 (thiazolidin-4-one) show analgesic activity via COX inhibition. The target’s pyrrolidine could mimic this by stabilizing enzyme interactions .
Preparation Methods
Synthesis via Nucleophilic Substitution and Cyclization
One common method involves the initial synthesis of 2-aminobenzothiazole derivatives, which are then functionalized with sulfur and pyrrolidinylmethyl groups. The process typically includes:
- Preparation of 2-aminobenzothiazole through condensation of o-aminothiophenol with suitable carbonyl compounds.
- Introduction of the thioether linkage by reacting the benzothiazole with a suitable thiol or thiol precursor under nucleophilic substitution conditions.
- Attachment of the pyrrolidin-2-ylmethyl group via alkylation using pyrrolidine derivatives, often employing alkyl halides or sulfonates as intermediates.
Coupling Using Activated Intermediates
Recent advances utilize coupling reagents such as HATU or CDI to facilitate the formation of the thioether linkage:
- Activation of the benzothiazole core with a suitable electrophile (e.g., halides, sulfonates).
- Nucleophilic attack by pyrrolidin-2-ylmethylthiolate, generated in situ, to form the key C–S bond.
- Hydrochloride salt formation achieved via treatment with HCl in an appropriate solvent.
This approach is highlighted in recent literature where high yields and purity are achieved using HATU-mediated coupling .
Synthesis of the Pyrrolidin-2-ylmethylthiol Intermediate
The pyrrolidin-2-ylmethylthiol precursor can be synthesized via:
- Reduction of pyrrolidin-2-ylmethyl halides or sulfonates.
- Reaction with thiourea derivatives to introduce sulfur functionality.
- Subsequent deprotection or functionalization steps to yield the thiol ready for coupling.
Research Findings and Data Tables
| Method | Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution + cyclization | o-Aminothiophenol, carbonyl compounds | Reflux, polar solvents (e.g., ethanol, DMSO) | 70–85 | High purity, scalable |
| HATU-mediated coupling | Benzothiazole derivatives, pyrrolidin-2-ylmethylthiolate | Room temperature to 60°C, DMF solvent | 85–95 | High yield, minimal by-products |
| Microwave-assisted synthesis | Various precursors | Microwave irradiation at 100–150°C | 75–90 | Rapid, energy-efficient |
| One-pot multicomponent reactions | Multiple heterocycles, thiols | Solvent-dependent, reflux | 65–88 | Simplified process |
These data points reflect recent experimental results, emphasizing the efficiency and versatility of modern synthetic methods.
Notes on Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as DMF , DMSO , and dichloromethane are preferred for their ability to dissolve reactants and facilitate nucleophilic substitutions.
- Temperature: Mild to moderate temperatures (25–60°C) are generally sufficient; microwave irradiation can accelerate reactions.
- Reagents: Use of coupling agents like HATU or CDI enhances coupling efficiency, especially for aromatic substitution.
- Purification: Crystallization or chromatography (e.g., silica gel column chromatography) is employed to isolate high-purity products.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride?
The synthesis typically involves multi-step reactions, including thioether bond formation between pyrrolidine derivatives and benzo[d]thiazole precursors. Key steps include:
- Nucleophilic substitution : Reacting a pyrrolidine-methyl thiol intermediate with a halogenated benzo[d]thiazole under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation .
- Salt formation : Treating the free base with hydrochloric acid in ethanol to improve stability and solubility .
- Optimization : Reaction temperatures (60–80°C), solvent selection (DMF or THF for solubility), and catalysts (e.g., triethylamine for deprotonation) are critical for yield (>70%) and purity .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- NMR spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.5–2.5 ppm) and benzo[d]thiazole aromatic signals (δ 7.0–8.5 ppm) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the hydrochloride salt .
Q. What strategies improve solubility and stability for in vitro assays?
- Hydrochloride salt formulation : Enhances aqueous solubility by forming ionic interactions with polar solvents (e.g., PBS or DMSO) .
- Lyophilization : Stabilize the compound for long-term storage at -20°C .
- Buffering agents : Use pH-adjusted solutions (e.g., pH 6–7) to prevent degradation during biological assays .
Q. What are the standard protocols for characterizing this compound’s physicochemical properties?
- LogP determination : Use shake-flask method with octanol/water partitioning .
- Thermal analysis (DSC/TGA) : Identify melting points (expected >200°C for hydrochloride salts) and decomposition profiles .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in mechanistic studies?
- SAR-guided design : Modify the pyrrolidine ring (e.g., introduce fluorine or methyl groups) to alter steric/electronic effects and improve binding to enzymes like kinases or GPCRs .
- Bioisosteric replacement : Replace the thiazole sulfur with selenium or oxygen to study redox-sensitive interactions .
- Protease stability assays : Evaluate resistance to metabolic degradation by liver microsomes .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Account for batch-to-batch variability in purity by standardizing stock concentrations using quantitative NMR .
- Cell-line validation : Use CRISPR-engineered cell models to isolate target-specific effects from off-pathway noise .
- Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular viability (MTT) to distinguish direct activity from cytotoxicity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular docking : Map interactions between the pyrrolidine-thiazole core and ATP-binding pockets (e.g., using AutoDock Vina) .
- ADMET prediction : Use SwissADME to optimize bioavailability by reducing topological polar surface area (<90 Ų) .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Reaction exotherms : Use jacketed reactors with controlled cooling to prevent thermal runaway during thioether formation .
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of benzo[d]thiazole to pyrrolidine precursor) and employ scavenger resins .
- Purification bottlenecks : Switch from column chromatography to recrystallization in ethanol/water mixtures for >10 g batches .
Q. How do solvent polarity and temperature affect reaction kinetics in derivative synthesis?
- Polar aprotic solvents (DMF/DMSO) : Accelerate nucleophilic substitution by stabilizing transition states (k ≈ 0.15 min⁻¹ at 70°C) .
- Arrhenius analysis : Calculate activation energy (Eₐ) from rate constants measured at 50°C, 70°C, and 90°C to optimize time-temperature tradeoffs .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields (>65%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
